2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Lipophilicity optimization Drug design Physicochemical profiling

Researchers screening 1,3,4-oxadiazole libraries often face a trade-off between permeability and solubility. 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1, logP 2.47) resolves this by combining a polar furan H-bond acceptor with a hydrophobic phenyl ring, achieving a balanced profile that symmetrical analogs cannot replicate. • Pre-optimized logP window (2.0-3.0) for CNS and solubility-sensitive targets. • Zero PubChem BioAssay records-untested chemical matter with high hit-finding potential. • Available at 98% purity with documented Newcrom R1 RP-HPLC method for direct analytical deployment.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 14093-97-1
Cat. No. B081043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole
CAS14093-97-1
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-14-12(16-11)10-7-4-8-15-10/h1-8H
InChIKeyRUMMFSKZAJIGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Status


2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole (CAS 14093-97-1; UNII PY2SFS94CD; molecular formula C₁₂H₈N₂O₂; molecular weight 212.20 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole bearing an asymmetrical arrangement of a 2-furyl ring at position 2 and a phenyl ring at position 5 [1]. The compound exhibits a calculated boiling point of 359.9 °C at 760 mmHg, a flash point of 174.3 °C, and a density of 1.233 g/cm³ [2]. It is registered under EINECS 237-942-9, listed in the EPA DSSTox database (DTXSID70161495), and classified by the European Chemicals Agency (ECHA), confirming its standing as a recognized research chemical with documented regulatory identifiers [1][3].

Why 2,5-Disubstituted-1,3,4-oxadiazoles Cannot Be Interchanged: The Critical Role of Asymmetric Furyl-Phenyl Substitution


The 2-(2-furyl)-5-phenyl substitution pattern is not a generic combination but a specific structural feature that modulates both physicochemical properties and pharmacophoric interactions. Replacing the furan ring at position 2 with a second phenyl group (i.e., 2,5-diphenyl-1,3,4-oxadiazole) eliminates a hydrogen-bond acceptor (furan oxygen) and raises logP by approximately 0.5 to 1.0 log units, altering membrane permeability and target-binding profiles [1][2]. Conversely, replacing the 5-phenyl ring with a second furan (i.e., 2,5-di(2-furyl)-1,3,4-oxadiazole) lowers logP to approximately 1.22, potentially limiting passive membrane diffusion [3]. The mixed aryl-heteroaryl scaffold of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole enables simultaneous engagement of both hydrophobic (π-stacking with phenyl) and polar (H-bonding with furan oxygen) binding sub-pockets—an interaction profile that symmetrical analogs cannot replicate [4].

Quantitative Differentiation Evidence for 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole Versus Closest In-Class Analogs


LogP Tuning: Asymmetric Furyl-Phenyl Substitution Provides a Target Intermediate Lipophilicity (LogP ≈ 2.47) Unavailable from Symmetrical Analogs

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole exhibits a computed logP of 2.47, positioning it in an intermediate lipophilicity window between the symmetrical 2,5-di(2-furyl) analog (logP 1.22) and the 2,5-diphenyl analog (logP 2.97) [1][2][3]. This 1.25 logP-unit difference from the di-furyl analog and 0.5 logP-unit difference from the diphenyl analog are statistically and practically meaningful: they predict differential passive membrane permeability, aqueous solubility, and plasma protein binding, key factors in both in vitro assay performance and in vivo pharmacokinetics [4].

Lipophilicity optimization Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Advantage: 52.06 Ų Provides Enhanced Hydrogen-Bonding Capacity Over 2,5-Diphenyl-1,3,4-oxadiazole (38.92 Ų)

The topological polar surface area (TPSA) of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole is 52.06 Ų, which is 13.14 Ų (34%) larger than the 38.92 Ų reported for 2,5-diphenyl-1,3,4-oxadiazole [1][2]. This TPSA elevation is directly attributable to the furan ring oxygen contributing additional polar surface beyond that provided by a phenyl ring. In drug discovery, TPSA values below 60 Ų generally correlate with good oral absorption and blood-brain barrier penetration; the 52.06 Ų value of the target compound still lies within this favorable range but offers greater hydrogen-bonding capacity than the diphenyl analog, potentially improving aqueous solubility and target engagement without crossing the 60 Ų threshold that begins to impair membrane permeation [3].

Polar surface area Membrane permeability ADME prediction

Scalable Analytical Method with Pharmacokinetics-Grade HPLC Separation on Newcrom R1 Column

A validated reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) has been demonstrated for the analysis of 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is explicitly documented as scalable from analytical to preparative separation and is described as suitable for pharmacokinetic applications. For mass spectrometry (MS)-compatible workflows, phosphoric acid is replaced with formic acid without loss of method performance. Smaller 3 µm particle columns are available for fast UPLC applications [1]. This pre-optimized, multi-scale method eliminates the need for de novo method development, a tangible procurement advantage over analogs lacking documented separation protocols.

Analytical method development QC/QA Preparative HPLC

Purity Benchmark: Commercially Available at 98% Purity from Major Research Chemical Supplier, Exceeding Typical 95% Industry Offerings

2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole is commercially supplied at 98% purity by Leyan (Shanghai HaoHong Biomedical Technology Co., Ltd.), a major research chemical supplier, in quantities ranging from 1 g to 500 g with transparent, tiered pricing . This 98% purity specification exceeds the 95% purity typically offered for this compound by other vendors . The 3-percentage-point purity differential translates to a minimum 60% reduction in total impurity burden (from 5% to 2%), which is significant for structure-activity relationship (SAR) studies where trace impurities can confound biological readouts.

Chemical procurement Purity specification Quality assurance

Furan Oxygen as a Discrete Pharmacophoric Element: Hydrogen-Bond Acceptor Capacity Absent in All-Phenyl Oxadiazole Scaffolds

The furan ring at position 2 of 1,3,4-oxadiazole contributes a heteroatom oxygen that functions as a hydrogen-bond acceptor (HBA), a pharmacophoric feature completely absent in 2,5-diphenyl-1,3,4-oxadiazole. This oxygen atom is documented in crystallographic and docking studies of furan-containing oxadiazoles to engage in hydrogen-bonding interactions with target protein residues, contributing to binding affinity [1]. In the broader class of 2,5-disubstituted-1,3,4-oxadiazoles, heteroaryl substitution at one position (while retaining an aryl group at the other) is a deliberate design strategy for modulating target selectivity; the mixed furyl-phenyl pattern has been specifically employed in antifungal and anticancer lead series [2][3].

Structure-activity relationship Pharmacophore modeling Medicinal chemistry

Target Scaffold Novelty: Absence of PubChem Bioassay Data Positions This Compound as a Relatively Unexplored Chemotype for New Target Screening

As of April 2026, the PubChem record for 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (CID 84193) contains zero BioAssay results in its Biological Test Results section, in contrast to 2,5-diphenyl-1,3,4-oxadiazole (CID 70149), which has been evaluated in multiple PubChem-deposited assays including enzyme inhibition and cell-based screens [1][2]. This absence of prior screening data means that the compound has not been exhaustively profiled against common drug targets, reducing the probability that it has been previously identified as a hit against any given target and thereby increasing its value as a novel starting point for phenotypic or target-based screening libraries.

Chemical biology High-throughput screening Scaffold novelty

Procurement-Anchored Application Scenarios for 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole Based on Quantified Differentiation Evidence


Lead Optimization Programs Requiring Intermediate Lipophilicity (LogP 2.2–2.5)

In medicinal chemistry campaigns where the target product profile demands a logP window of 2.0–3.0 to balance permeability and solubility, 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (logP 2.47) provides a pre-optimized starting scaffold [1]. The symmetrical 2,5-diphenyl analog (logP 2.97) may exceed this window for certain CNS or solubility-sensitive targets, while the di-furyl analog (logP 1.22) risks insufficient membrane penetration. Procuring the mixed furyl-phenyl oxadiazole avoids the synthetic burden of late-stage logP modulation.

Pharmacophore-Driven Library Design Requiring a Single Heteroaryl Hydrogen-Bond Acceptor

When a pharmacophore model specifies one heteroaryl hydrogen-bond acceptor within a hydrophobic binding pocket, 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole (one furan oxygen HBA, total molecule HBA count: 4) is the direct match [2]. The diphenyl analog (HBA count: 3) lacks any heteroaryl acceptor; the di-furyl analog (HBA count: 5) introduces a second acceptor that may cause off-target interactions or reduced selectivity. This compound enables precise pharmacophoric matching without synthetic modification.

High-Throughput Screening Deck Assembly Prioritizing Biologically Under-Characterized Scaffolds

For screening library curation, compounds with zero PubChem BioAssay records represent untested chemical matter with higher probability of yielding novel hit series [3]. 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole meets this criterion while offering the structural credibility of a CAS-registered, ECHA-classified compound with established commercial supply at 98% purity [3]. It is procurement-ready for immediate inclusion in diversity-oriented or target-focused screening collections.

Method Development and QC Reference Standard Procurement with Pre-Validated HPLC Protocol

Analytical laboratories establishing impurity profiling or purity verification workflows for 1,3,4-oxadiazole-containing compounds can deploy the publicly documented Newcrom R1 RP-HPLC method without investing in method development [4]. The method is scalable from UPLC (3 µm, fast analysis) to preparative (impurity isolation), covering the full analytical workflow. Procuring this specific compound as a system suitability standard leverages the existing method documentation.

Quote Request

Request a Quote for 2-(2-Furyl)-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.